molecular formula C11H17N3O B3306362 [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine CAS No. 926258-47-1

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine

Cat. No.: B3306362
CAS No.: 926258-47-1
M. Wt: 207.27 g/mol
InChI Key: MGMPELBTPGCHAP-UHFFFAOYSA-N
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Description

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a pyridine ring substituted with a methanamine group and a 2-methylmorpholine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine typically involves the reaction of 6-chloropyridin-3-ylmethanamine with 2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to enzymes or receptors. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    [6-(2-Morpholin-4-yl)pyridin-3-yl]methanamine: Similar structure but lacks the methyl group on the morpholine ring.

    [6-(2-Piperidin-4-yl)pyridin-3-yl]methanamine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

The presence of the 2-methylmorpholine moiety in [6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological interactions .

Properties

IUPAC Name

[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-8-14(4-5-15-9)11-3-2-10(6-12)7-13-11/h2-3,7,9H,4-6,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMPELBTPGCHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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